molecular formula C29H30N4O4 B4105035 2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide

Cat. No.: B4105035
M. Wt: 498.6 g/mol
InChI Key: ZGPQYJAJTILBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide is a synthetic organic compound It is characterized by the presence of methoxyphenoxy and phthalazinyl groups, which are linked through an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 4-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Formation of the Phthalazinyl Intermediate: This step involves the reaction of phthalazine with an appropriate halogenated compound to form the phthalazinyl intermediate.

    Coupling Reaction: The methoxyphenoxy and phthalazinyl intermediates are then coupled using a suitable coupling agent, such as a carbodiimide, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions may target the acetamide or phthalazinyl groups, potentially leading to the formation of amines or other reduced products.

    Substitution: The compound may undergo substitution reactions, particularly at the aromatic rings, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the acetamide group could yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials with specific properties.

Biology

In biology, the compound could be studied for its potential biological activity. It may interact with various biological targets, such as enzymes or receptors, and could be investigated for its potential as a therapeutic agent.

Medicine

In medicine, the compound could be explored for its potential pharmacological effects. It may have activity against certain diseases or conditions, and could be developed into a drug candidate.

Industry

In industry, the compound could be used in the development of new materials or as a reagent in various chemical processes. Its unique structure may impart specific properties to materials or products.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their activity.

    Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide: This compound itself.

    Other Methoxyphenoxy Compounds: Compounds with similar methoxyphenoxy groups.

    Other Phthalazinyl Compounds: Compounds with similar phthalazinyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure may impart unique properties that are not found in other similar compounds, making it valuable for specific research or industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-piperidin-1-ylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-35-21-11-13-22(14-12-21)37-19-27(34)30-25-18-20(10-15-26(25)33-16-6-3-7-17-33)28-23-8-4-5-9-24(23)29(36-2)32-31-28/h4-5,8-15,18H,3,6-7,16-17,19H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPQYJAJTILBFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NN=C(C4=CC=CC=C43)OC)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-methoxyphenoxy)-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.